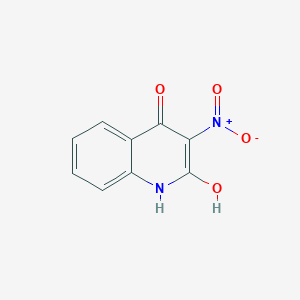

2-hydroxy-3-nitro-1H-quinolin-4-one

Description

Properties

IUPAC Name |

2-hydroxy-3-nitro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-8-5-3-1-2-4-6(5)10-9(13)7(8)11(14)15/h1-4H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZUGBYEPDMAPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(N2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(N2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “2-hydroxy-3-nitro-1H-quinolin-4-one” involves specific chemical reactions and conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound along with imidazolium chloride as a byproduct . The reaction can be represented as follows:

4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl

Industrial Production Methods

In industrial settings, the production of “2-hydroxy-3-nitro-1H-quinolin-4-one” follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions

The compound “2-hydroxy-3-nitro-1H-quinolin-4-one” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced using suitable reducing agents.

Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenated hydrocarbons and other nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

The compound “2-hydroxy-3-nitro-1H-quinolin-4-one” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which “2-hydroxy-3-nitro-1H-quinolin-4-one” exerts its effects involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its mechanism of action include nucleophilic substitution and addition reactions.

Comparison with Similar Compounds

Table 1: Key Structural Features of Quinolinone Derivatives

Key Observations:

Nitro Group Positioning: The target compound’s nitro group at C3 distinguishes it from derivatives like 4-amino-3-nitro-1-methyl-2(1H)-quinolinone (nitro at C3 but amino at C4) and 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one (nitro on an acetyl side chain) .

The absence of alkyl chains in the target compound may reduce lipophilicity compared to 2-nonyl derivatives.

Synthetic Complexity: Compounds with fused rings (e.g., benzo[h]quinolones in ) or heteroaromatic substituents (e.g., pyrimidine in ) require multi-step syntheses, whereas the target compound’s simpler structure may allow streamlined preparation .

Key Insights :

- Nitro group introduction often requires nitration under acidic conditions (e.g., HNO₃/H₂SO₄) .

- The target compound’s synthesis may involve direct nitration of 2-hydroxy-1H-quinolin-4-one, though yields and purity depend on regioselectivity.

- Compared to alkylated derivatives (e.g., 2-nonyl), the absence of long-chain substituents simplifies purification .

Chemical and Spectroscopic Properties

Table 3: Comparative Spectroscopic Data

Notable Trends:

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-hydroxy-3-nitro-1H-quinolin-4-one, and how are reaction conditions optimized to improve yield?

- Methodological Answer : The compound can be synthesized via Mannich reactions or condensation of substituted anilines with malonic acid derivatives. For example, refluxing 2-aminoquinolin-4-one with paraformaldehyde and secondary amines (e.g., piperidine) under acidic conditions yields derivatives with moderate to high yields (61–93%) . Optimization involves adjusting reaction time, temperature, and stoichiometry of reagents. Characterization via H/C NMR and HRMS ensures structural fidelity.

Table 1: Synthesis Optimization Examples

| Compound | Reaction Type | Conditions | Yield | Key Characterization |

|---|---|---|---|---|

| 2a | Mannich | Reflux, 24h | 61% | H NMR, HRMS |

| 18 | Condensation | AcOH, 4h | 18% | H NMR |

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of nitro-substituted quinolinones?

- Methodological Answer : X-ray crystallography is definitive for structural elucidation, providing bond lengths, torsion angles (e.g., C9—N1—C1—C6 = -6.3°), and hydrogen-bonding interactions (e.g., O2—H2O···O1, 2.655 Å) . NMR resolves proton environments, while HRMS confirms molecular weight. For nitro groups, IR spectroscopy identifies NO stretching vibrations (~1520 cm).

Table 2: Crystallographic Parameters

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Torsion angle (C9—N1—C1) | -6.3° ± 0.3° | X-ray | |

| Hydrogen bond (D···A) | 2.655 Å | X-ray |

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data in structural analysis?

- Methodological Answer : Discrepancies arise from crystal packing effects or solvent interactions. For example, hydrogen bonding (O2—H2O···O1) in crystal structures may alter bond angles compared to gas-phase DFT calculations . Validate computational models by incorporating solvent effects (e.g., CPCM) and comparing with experimental NMR/IR data.

Q. What strategies improve regioselectivity during nitro group introduction in quinolinone derivatives?

- Methodological Answer : Electrophilic nitration requires directing groups (e.g., hydroxy or methyl substituents). Protecting the 4-hydroxy group with acetyl prevents unwanted side reactions. For example, 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one is synthesized using acetic acid and sodium acetate under reflux . Monitor regioselectivity via LC-MS and isolate intermediates by column chromatography.

Q. How should reactive intermediates (e.g., azides) be handled during quinolinone synthesis?

- Methodological Answer : Azides, though useful in cycloadditions, are shock-sensitive. Use inert atmospheres, low temperatures, and small-scale reactions. For example, avoid grinding azide crystals and store them in diluted solutions . Safety protocols include fume hoods and blast shields during high-temperature steps.

Data Contradiction Analysis

Q. How to address inconsistent NMR data in nitro-quinolinone derivatives?

- Methodological Answer : Contradictions may arise from tautomerism or dynamic exchange. For example, keto-enol tautomerism in 4-hydroxyquinolin-2(1H)-one can broaden NMR peaks. Use variable-temperature NMR to identify equilibrium states or employ deuterated solvents (e.g., DMSO-d) to stabilize specific tautomers .

Key Research Recommendations

- Synthesis : Explore microwave-assisted reactions to reduce reaction times and improve yields.

- Characterization : Combine SC-XRD with solid-state NMR for polymorph identification.

- Safety : Prioritize computational toxicity screening before large-scale synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.